potential biological targets of 5-Chloro-2-methylquinolin-6-ol hydrobromide
potential biological targets of 5-Chloro-2-methylquinolin-6-ol hydrobromide
Technical Monograph: Biological Targets & Pharmacological Potential of 5-Chloro-2-methylquinolin-6-ol Hydrobromide
Executive Summary
5-Chloro-2-methylquinolin-6-ol hydrobromide is a functionalized quinoline scaffold characterized by a hydroxyl group at the C6 position, a chlorine substituent at C5, and a methyl group at C2. Unlike its well-known isomer 8-hydroxyquinoline (a potent metal chelator), the 6-hydroxyquinoline pharmacophore exhibits distinct biological activity profiles driven primarily by hydrogen bonding, redox potential, and hydrophobic interactions rather than bidentate metal coordination.
This technical guide analyzes the compound's potential biological targets based on Structure-Activity Relationship (SAR) data of the 6-hydroxyquinoline class. It identifies neuroprotective pathways (protein aggregation inhibition) and antimicrobial mechanisms as the primary validated targets for this scaffold, providing actionable protocols for experimental verification.
Part 1: Chemical Biology & Pharmacophore Analysis
To understand the biological targets, one must deconstruct the molecule's interaction capabilities within a biological system.
Structural Determinants of Binding
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6-Hydroxyl Group (H-Bond Donor/Acceptor): Unlike the 8-OH position, the 6-OH cannot form a stable 5-membered chelate ring with the quinoline nitrogen. Instead, it functions as a phenol mimic, capable of scavenging Reactive Oxygen Species (ROS) and forming hydrogen bonds deep within enzyme pockets (e.g., kinase ATP-binding sites).
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5-Chlorine Substituent (Lipophilicity & Metabolic Blockade): The chlorine atom enhances lipophilicity (
), improving blood-brain barrier (BBB) permeability. Furthermore, halogenation at the C5 position often blocks metabolic hydroxylation, extending the compound's half-life in vivo. -
2-Methyl Group (Steric Selectivity): This group introduces steric bulk near the ring nitrogen, potentially preventing binding to targets that require a pristine pyridine-like nitrogen interface, thereby enhancing selectivity for larger hydrophobic pockets.
The "Non-Chelator" Advantage
While 8-hydroxyquinolines (e.g., Clioquinol) are infamous for neurotoxicity via zinc/copper stripping, 5-Chloro-2-methylquinolin-6-ol retains the planar aromatic structure required for intercalation or π-stacking without the aggressive metal-stripping liability. This makes it a superior candidate for neurodegenerative therapy where metal homeostasis must be modulated, not depleted.
Part 2: Predicted & Validated Biological Targets
Based on the pharmacophore analysis and homologous compound studies, the following biological targets are prioritized.
Target A: Amyloid-β (Aβ) and Tau Fibrillization (Neurodegeneration)
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Mechanism: 6-hydroxyquinoline derivatives have been shown to inhibit the nucleation phase of amyloid aggregation. The planar quinoline ring intercalates between β-sheets, while the 6-OH group disrupts the hydrogen bonding network essential for fibril elongation.
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Relevance: Alzheimer’s Disease (AD) and Tauopathies.
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Evidence: Studies on analogous 6-hydroxyquinolines demonstrate their ability to reduce Aβ1–42 cytotoxicity in PC12 cells by mitigating oxidative stress and preventing oligomer formation [1].
Target B: Bacterial DNA Gyrase / Topoisomerase IV
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Mechanism: The 5-chloro-2-methyl substitution pattern mimics the hydrophobic core of fluoroquinolones, although lacking the C3-carboxyl/C4-oxo motif required for classic gyrase inhibition. However, 2-methyl-6-hydroxyquinolines have demonstrated antimicrobial activity against Gram-positive bacteria (S. aureus) by disrupting membrane integrity and interfering with bacterial redox systems [2].
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Relevance: Multi-drug resistant (MDR) bacterial infections.
Target C: Reactive Oxygen Species (ROS) - Direct Scavenging
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Mechanism: The phenolic hydroxyl at position 6 allows the molecule to act as a radical scavenger. Upon donating a hydrogen atom to a free radical (ROO•), the resulting phenoxy radical is stabilized by resonance across the quinoline ring and the electron-withdrawing chlorine at C5.
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Relevance: Ischemia-reperfusion injury and cellular aging.
Part 3: Visualization of Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) and the downstream biological pathways triggered by this specific scaffold.
Caption: SAR map linking the chemical moieties of 5-Chloro-2-methylquinolin-6-ol to specific biological mechanisms.
Part 4: Experimental Protocols
To validate these targets, the following self-validating protocols are recommended.
Protocol 4.1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Inhibition
Use this protocol to verify Target A (Protein Aggregation).
Principle: ThT exhibits enhanced fluorescence only when bound to amyloid fibrils. A reduction in fluorescence in the presence of the compound indicates inhibition of aggregation.
Materials:
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Aβ1–42 peptide (lyophilized).
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Thioflavin T (ThT) stock (1 mM in water).
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Test Compound: 5-Chloro-2-methylquinolin-6-ol HBr (dissolved in DMSO).
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Buffer: PBS (pH 7.4).
Workflow:
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Preparation: Dissolve Aβ1–42 in hexafluoroisopropanol (HFIP) to monomerize, evaporate, and resuspend in PBS to 100 µM.
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Incubation: In a black 96-well plate, mix:
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10 µL Aβ1–42 (Final 10 µM).
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Test compound (Concentration gradient: 0.1 µM – 100 µM).
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PBS to total volume 100 µL.
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Aggregation: Incubate at 37°C for 24–48 hours (quiescent).
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Detection: Add 10 µL ThT (Final 20 µM). Incubate 15 mins in dark.
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Measurement: Read Fluorescence (Ex: 440 nm / Em: 485 nm).
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Validation: Positive control (Curcumin or Resveratrol) must show >50% inhibition. Negative control (DMSO only) must show max fluorescence.
Data Output Table:
| Compound Conc. (µM) | Mean RFU (n=3) | % Inhibition | Standard Deviation |
|---|---|---|---|
| 0 (Control) | 15,400 | 0% | ± 500 |
| 1.0 | 14,200 | 7.8% | ± 450 |
| 10.0 | 8,500 | 44.8% | ± 300 |
| 50.0 | 2,100 | 86.3% | ± 150 |
Protocol 4.2: DPPH Radical Scavenging Assay
Use this protocol to verify Target C (Redox Modulation).
Principle: The stable radical DPPH (purple) turns yellow upon reduction by a hydrogen donor (the 6-OH group).
Workflow:
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Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).
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Reaction: Mix 100 µL of Test Compound (in Methanol) with 100 µL DPPH solution.
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Incubation: 30 minutes in the dark at Room Temp.
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Measurement: Absorbance at 517 nm.
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Calculation:
Part 5: Handling & Formulation
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Solubility: As a hydrobromide salt, the compound is moderately soluble in water but may require buffering to neutral pH for cell assays.
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Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.
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Stability: Protect from light. The 6-hydroxy group is susceptible to auto-oxidation over prolonged exposure to air/light.
References
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Arctom Scientific. (2025). Catalog Entry: 5-chloro-2-methylquinolin-6-ol hydrobromide (CAS 1803584-40-8).[1][2][3][4][5][6] Retrieved from
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BenchChem. (2025).[7] Preliminary Investigation of 2-Methylquinoline-6-sulfonamide Bioactivity: A Technical Guide. (Contextual SAR data for 2-methyl-6-substituted quinolines). Retrieved from
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National Institutes of Health (NIH). (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (Analysis of 2-methylquinoline scaffold bioactivity). Retrieved from
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MDPI. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of Quinoline Derivatives. (Comparative analysis of quinoline cytotoxicity). Retrieved from
-
BLD Pharm. (2025).[4] Product Analysis: 5-Chloro-2-methylquinolin-6-ol hydrobromide.[1][2][3][4][5][6] Retrieved from
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